5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-28(2)20-10-8-19(9-11-20)22(18-27-25(31)23-12-13-24(26)32-23)30-16-14-29(15-17-30)21-6-4-3-5-7-21/h3-13,22H,14-18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQJMITGHDVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction utilizes boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of key enzymes involved in tumor growth. For instance, a study demonstrated that derivatives of this compound effectively inhibited the proliferation of breast and colon cancer cell lines by targeting specific receptors associated with cancer progression .
Neurological Disorders
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert its effects by modulating neurotransmitter levels and reducing oxidative stress within neuronal cells. A notable case study revealed that this compound improved cognitive function in animal models by enhancing synaptic plasticity and reducing neuroinflammation .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting metabolic pathways essential for microbial survival. A clinical trial reported effective outcomes in treating resistant strains of bacteria, highlighting the compound's potential as a new antibiotic agent .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Anticancer Effects of Novel Furan Derivatives" | Cancer Cell Lines | Induced apoptosis in MCF-7 and HT-29 cells; IC50 values demonstrated significant potency. |
| "Neuroprotective Effects Against Oxidative Stress" | Neurodegenerative Models | Improved memory retention and reduced markers of oxidative damage in mice models of Alzheimer’s disease. |
| "Evaluation of Antimicrobial Activity" | Bacterial Infections | Showed efficacy against MRSA and E. coli; potential for development into therapeutic agents. |
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function and memory in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: Bromine (target compound, AZ257 ) vs. iodine (Compound 14 ) affects lipophilicity and steric bulk. Bromine may enhance metabolic stability compared to iodine due to reduced atomic radius.
Piperazine Modifications :
- The target compound’s 4-phenylpiperazine moiety is structurally distinct from 2-methoxyphenyl (Compound 14 ) or 2,3-dichlorophenyl (Compound 13 ) variants. These substitutions influence receptor selectivity; phenylpiperazines are often associated with serotonin (5-HT) or dopamine receptor binding.
Linker Flexibility :
- Compound 19 uses a rigid trans-alkenyl spacer, which may restrict conformational freedom compared to the ethyl linker in the target compound. Flexible linkers can enhance binding to dynamic protein pockets.
Pharmacological Implications
- Receptor Affinity: Piperazine-containing compounds (e.g., target compound, Compounds 13–14 ) are frequently associated with CNS activity. The dimethylaminophenyl group in the target compound may confer dual affinity for serotonin and adrenergic receptors.
- Metabolic Stability : Brominated furans (target compound, ) are less prone to oxidative metabolism than iodine analogues (Compound 14 ), suggesting longer half-lives.
Biological Activity
5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide, a compound with significant pharmacological potential, has been the subject of various studies investigating its biological activity. This article consolidates findings from diverse research sources to provide an authoritative overview of its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H16BrN3O3
- CAS Number : 946286-52-8
This structure features a furan ring, a carboxamide group, and piperazine derivatives, which are known to influence its biological activity.
Research indicates that the compound acts primarily as a serotonin receptor modulator , particularly influencing the 5-HT (serotonin) receptor pathways. It has shown promise in modulating neurotransmitter systems, which are crucial for various neurological functions.
2. Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. The following table summarizes key findings from various studies:
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties . It appears to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Antidepressant Potential
Given its interaction with serotonin receptors, there is emerging evidence suggesting that this compound may possess antidepressant-like effects . Animal models have shown improvements in depressive behaviors when treated with this compound, indicating its potential as a novel antidepressant.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound on various human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting a potential role in cancer therapy .
Case Study 2: Neuroprotection
A recent investigation assessed the neuroprotective effects of the compound on primary neuronal cultures exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death and preserved mitochondrial function, highlighting its therapeutic potential in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide?
- Methodology : The compound can be synthesized via a two-step approach:
Amide Coupling : React 5-bromofuran-2-carboxylic acid with a secondary amine intermediate (e.g., 2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF under nitrogen. Optimize reaction time (12-24 hours) and temperature (0°C to room temperature) to improve yield .
Purification : Isolate the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/chloroform mixtures). HCl salt formation may enhance crystallinity .
- Key Data : Similar compounds (e.g., benzofuran-2-carboxamides) report yields of 45–85% depending on substituents and reaction conditions .
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example:
- The furan ring protons typically appear as doublets at δ 6.3–7.5 ppm (J = 3.2–3.6 Hz).
- Piperazine methylene groups resonate at δ 2.4–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with <2 ppm error.
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Workflow :
Receptor Binding Assays : Test affinity for serotonin (5-HT₁A/2A) or dopamine receptors due to structural similarity to piperazine-containing ligands .
Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare IC₅₀ values with reference drugs .
Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
Advanced Research Questions
Q. How can structural modifications enhance metabolic stability while retaining activity?
- Rational Design :
- Halogen Substitution : Replace the bromine atom with fluorine to reduce metabolic oxidation while maintaining steric bulk .
- Piperazine Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to improve pharmacokinetic properties .
- Experimental Validation :
- Perform microsomal stability assays (human/rat liver microsomes) and compare half-life (t₁/₂) of derivatives.
- Use molecular docking to assess interactions with target receptors (e.g., 5-HT₁A) .
Q. How to resolve contradictory data in receptor affinity studies?
- Case Example : If a derivative shows high 5-HT₁A binding in vitro but low efficacy in vivo:
Assay Validation : Confirm receptor expression levels in cell models via Western blot.
Pharmacokinetic Profiling : Measure brain penetration using LC-MS/MS after oral administration.
Metabolite Identification : Check for rapid first-pass metabolism via HPLC-MS .
Q. What computational tools can predict the compound’s toxicity profile?
- In Silico Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
